4-chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline
Overview
Description
4-Chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 4-chloro-2-methylquinoline with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Studied for its potential as a therapeutic agent in treating diseases such as malaria and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or antiparasitic effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
4-Chloro-2-methylquinoline: Lacks the alkoxy and propyl groups, leading to different reactivity and applications.
6-(3-Methylbutoxy)quinoline: Similar structure but without the chloro and propyl groups, affecting its chemical properties and biological activities.
3-Propylquinoline: Lacks the chloro and alkoxy groups, resulting in different chemical behavior and uses.
Uniqueness: 4-Chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO/c1-5-6-15-13(4)20-17-8-7-14(11-16(17)18(15)19)21-10-9-12(2)3/h7-8,11-12H,5-6,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBJKLLAHQAMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1Cl)OCCC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207565 | |
Record name | 4-Chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332150-04-6 | |
Record name | 4-Chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332150-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-6-(3-methylbutoxy)-3-propylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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